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Compound of Interest

Compound Name: 1,3,5-Heptatriene

Cat. No.: B106202 Get Quote

An In-depth Technical Guide to 1,3,5-Heptatriene
For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3,5-Heptatriene, a conjugated polyene with the molecular formula C₇H₁₀, exists as several

geometric isomers, each possessing unique chemical and physical properties. This technical

guide provides a comprehensive overview of 1,3,5-heptatriene, focusing on its chemical

identity, physicochemical properties, a representative synthetic protocol, and key chemical

transformations. While direct applications in drug development are not widely documented in

current literature, its conjugated system serves as a valuable structural motif in organic

chemistry and may be of interest to researchers in the design of novel bioactive molecules.

Chemical Identity and Molecular Formula
The molecular formula for 1,3,5-Heptatriene is C₇H₁₀. Due to the presence of three double

bonds, it can exist in various stereoisomeric forms. The Chemical Abstracts Service (CAS) has

assigned different numbers to identify these specific isomers.
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Isomer Name CAS Number

(3E,5E)-1,3,5-Heptatriene 17679-93-5

(3E,5Z)-1,3,5-Heptatriene 24587-25-5

(3Z,5Z)-1,3,5-Heptatriene 30915-44-7

1,3,5-Heptatriene (unspecified) 2196-23-8

Physicochemical and Spectroscopic Data
The properties of 1,3,5-heptatriene can vary depending on the specific isomer. The following

tables summarize key quantitative data for different forms of the molecule.

Physical Properties
Property (E,E)-1,3,5-Heptatriene

General 1,3,5-Heptatriene
(Isomer Unspecified)

Molecular Weight 94.15 g/mol [1] 94.1564 g/mol [2]

Boiling Point - 113.5 °C at 760 mmHg[2]

Density - 0.744 g/cm³[2]

Refractive Index - 1.455[2]

Vapor Pressure - 24.5 mmHg at 25°C[2]

Flash Point - 4.8 °C[2]

logP 3.0 (Computed)[1] 2.30470[2]

Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 1,3,5-heptatriene
isomers.
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Spectroscopy Type Data for (E,E)-1,3,5-Heptatriene

¹³C NMR
Spectra available, though specific chemical

shifts require access to spectral databases.[3]

Infrared (IR) Vapor phase IR spectra are available.[3]

Mass Spec (MS)

Available through various databases, providing

fragmentation patterns for structural elucidation.

[3][4]

UV-Vis

As a conjugated triene, it is expected to absorb

UV radiation at a longer wavelength compared

to shorter polyenes like 1,3-butadiene due to a

smaller HOMO-LUMO energy gap.[5] The

absorption maximum is influenced by the

specific geometry (E/Z isomerism) and the

solvent.

GC Retention Index

Kovats retention indices have been reported for

the (E,E)-isomer on different stationary phases:

781 (HP-5MS) and 798 (HP-5).[6] These values

are useful for isomer separation and

identification in complex mixtures.

Experimental Protocols
Representative Synthesis: Dehydrohalogenation of a
Halo-alkene (Conceptual)
While a specific protocol for 1,3,5-heptatriene is not readily available, a common method for

the synthesis of conjugated polyenes is through elimination reactions. The synthesis of the

related compound, 1,3,5-hexatriene, provides a relevant experimental framework. This

procedure typically involves the dehydrobromination of a bromohexadiene using a base.

Materials:

Precursor halo-heptadiene (e.g., a bromo-heptadiene)
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Base (e.g., potassium tert-butoxide, DBU)

Anhydrous solvent (e.g., THF, DMSO)

Inert atmosphere (Nitrogen or Argon)

Procedure:

The halo-heptadiene precursor is dissolved in an anhydrous solvent under an inert

atmosphere.

The solution is cooled to a suitable temperature (e.g., 0 °C or lower) to control the reaction

rate.

A strong, non-nucleophilic base is added portion-wise to the solution.

The reaction mixture is stirred at a controlled temperature for a specified period, monitoring

the reaction progress by a suitable technique (e.g., TLC or GC).

Upon completion, the reaction is quenched by the addition of water or a saturated aqueous

solution of ammonium chloride.

The aqueous and organic layers are separated. The aqueous layer is extracted with a

suitable organic solvent (e.g., diethyl ether).

The combined organic extracts are washed with brine, dried over an anhydrous drying agent

(e.g., MgSO₄ or Na₂SO₄), and filtered.

The solvent is removed under reduced pressure.

The crude product is purified by distillation or chromatography to yield the desired 1,3,5-
heptatriene isomer.

Note: The choice of base, solvent, and reaction temperature can influence the stereochemical

outcome of the final product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b106202?utm_src=pdf-body
https://www.benchchem.com/product/b106202?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Reactivity and Potential Signaling
Pathway Interactions
Conjugated trienes like 1,3,5-heptatriene are known for their participation in pericyclic

reactions, particularly electrocyclic reactions. The stereochemical outcome of these reactions is

governed by the Woodward-Hoffmann rules and is dependent on whether the reaction is

induced by heat (thermal) or light (photochemical).

While no specific biological signaling pathways involving 1,3,5-heptatriene have been

identified in the literature, the ability of small molecules to undergo specific conformational

changes, such as those induced by light in electrocyclic reactions, is a concept explored in

photopharmacology. This field aims to develop drugs that can be activated or deactivated with

light, offering spatial and temporal control over their activity. The diagram below illustrates the

general principle of a thermal 6π electrocyclic reaction, a fundamental transformation for a

1,3,5-triene system.

Caption: Thermal 6π electrocyclic ring-closing of a substituted 1,3,5-heptatriene derivative.

This type of reversible isomerization is a key principle in the design of photoswitchable

molecules. Although 1,3,5-heptatriene itself has not been reported as a pharmacophore, its

reactivity pattern could inspire the design of novel molecular switches for applications in drug

delivery or as probes for biological systems.

Conclusion
1,3,5-Heptatriene is a classic example of a conjugated polyene with a rich stereochemistry and

reactivity. This guide has summarized its fundamental chemical and physical properties,

provided a representative synthetic approach, and highlighted its characteristic electrocyclic

reactions. While its direct role in drug development is not currently established, the principles of

its chemical behavior, particularly its potential for controlled isomerization, are relevant to the

broader field of medicinal chemistry and the design of stimuli-responsive therapeutic agents.

Further research into the biological activities of substituted heptatrienes could reveal novel

applications for this structural motif.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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